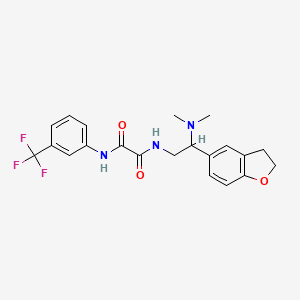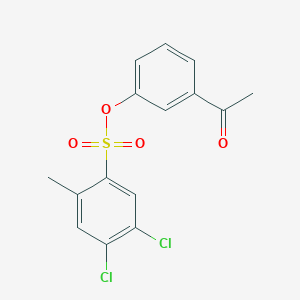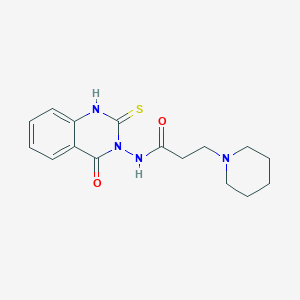![molecular formula C18H16N6OS2 B2935531 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetamide CAS No. 896292-39-0](/img/structure/B2935531.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C18H16N6OS2 and its molecular weight is 396.49. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
One area of research focuses on the design, synthesis, and pharmacological evaluation of compounds related to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). Studies have aimed at identifying more potent GLS inhibitors with improved drug-like molecular properties, leading to the discovery of analogs that show similar potency and better solubility relative to BPTES. These compounds have demonstrated the ability to attenuate the growth of human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).
Insecticidal Assessment
Another line of research involves the synthesis of various heterocycles incorporating a thiadiazole moiety, aiming to assess their insecticidal efficacy against pests like the cotton leafworm, Spodoptera littoralis. This research has yielded a range of novel compounds that were tested for their potential to serve as insecticidal agents, highlighting the versatility of thiadiazole derivatives in pest control applications (Fadda et al., 2017).
Antibacterial and Antiprotozoal Activity
Research has also been conducted on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, targeting their use as antibacterial agents. These efforts have led to the creation of compounds with significant antibacterial activity, expanding the arsenal of potential treatments against bacterial infections (Azab et al., 2013). Additionally, compounds related to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetamide have been evaluated for their antiprotozoal activity against organisms such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some showing potency superior to that of the drug metronidazole (Pérez‐Villanueva et al., 2013).
Anticancer Properties
Furthermore, the pharmacophore hybridization approach has been utilized to design drug-like small molecules with anticancer properties. Studies have reported the synthesis of hybrid molecules incorporating 1,3,4-thiadiazole and dichloroacetic acid moieties, demonstrating in vitro anticancer activity through "60 lines screening" protocols. This highlights the potential of these compounds in developing new cancer treatments (Yushyn et al., 2022).
Propriétés
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS2/c1-2-16-21-22-18(27-16)20-15(25)11-26-17-9-8-14-19-13(10-24(14)23-17)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJDZZVQZNKQJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN3C=C(N=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-(2-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2935449.png)



![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide](/img/structure/B2935453.png)
![1-Oxa-8-thiaspiro[4.5]decan-4-one 8,8-dioxide](/img/structure/B2935455.png)

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2935459.png)
![2-Chloro-1-[7-(dimethylamino)-2,3-dihydro-1,4-benzoxazin-4-yl]propan-1-one](/img/structure/B2935461.png)
![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2935462.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2935464.png)
![N-[3-[(3-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2935465.png)

